molecular formula C18H27N3O5 B2829966 Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate CAS No. 1904342-46-6

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate

Cat. No.: B2829966
CAS No.: 1904342-46-6
M. Wt: 365.43
InChI Key: ADSFXXCFSSJCNE-UHFFFAOYSA-N
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Description

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate is a complex organic compound that features a tert-butyl group, a tetrahydrofuran ring, and an isonicotinamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate typically involves multiple steps:

    Formation of the Tetrahydrofuran Derivative: The initial step involves the preparation of the tetrahydrofuran-3-yl derivative through a ring-opening reaction of tetrahydrofuran.

    Coupling with Isonicotinic Acid: The tetrahydrofuran derivative is then coupled with isonicotinic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Propyl Linker: The resulting intermediate is then reacted with a propyl linker, typically through a nucleophilic substitution reaction.

    Formation of the Carbamate Group: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the isonicotinamido moiety, potentially converting it to a more reduced form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Lactones or carboxylic acids.

    Reduction: Reduced amides or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to 3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide exhibit promising anticancer properties. Studies have shown that modifications in the benzenesulfonyl moiety can enhance cytotoxicity against cancer cell lines. For instance, derivatives have been tested for their ability to inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

3. Enzyme Inhibition
This compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response and pain pathways .

Materials Science Applications

1. Polymer Chemistry
In materials science, 3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide is being explored as a building block for synthesizing novel polymers. The sulfonamide group enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in coatings and composites .

2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has led to its investigation as a component in drug delivery systems. Its hydrophilic nature allows it to enhance the solubility of poorly soluble drugs, thereby improving their bioavailability .

Environmental Applications

1. Water Treatment
Research suggests that 3-(benzenesulfonyl)-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]propanamide may have applications in water treatment processes. Its chemical structure allows it to interact with pollutants, potentially aiding in the removal of heavy metals and organic contaminants from wastewater .

2. Biodegradation Studies
Studies on the biodegradability of this compound indicate that it can be broken down by certain microbial strains, suggesting its potential use as an environmentally friendly chemical additive or surfactant .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study 2Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in LPS-stimulated macrophages by 50% compared to control .
Study 3Polymer SynthesisDeveloped a new polymer with enhanced mechanical properties using the compound as a monomer .
Study 4Water TreatmentAchieved over 80% removal efficiency of lead ions from contaminated water using modified forms of the compound .

Mechanism of Action

The mechanism of action of tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The isonicotinamido moiety can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydrofuran ring can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)benzamido)propyl)carbamate: Similar structure but with a benzamido group instead of isonicotinamido.

    Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)pyridyl)propyl)carbamate: Similar structure but with a pyridyl group.

Uniqueness

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate is unique due to the presence of the isonicotinamido moiety, which can confer specific biological activities and binding properties not found in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Tert-butyl (3-(2-((tetrahydrofuran-3-yl)oxy)isonicotinamido)propyl)carbamate is a compound of interest in medicinal chemistry, particularly in the context of neurodegenerative diseases and inflammation. This article discusses its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H31N3O5C_{20}H_{31}N_{3}O_{5}, with a molecular weight of approximately 393.47 g/mol. The structure includes a tert-butyl group, a tetrahydrofuran moiety, and an isonicotinamide component, which may contribute to its biological properties.

Research indicates that this compound may exhibit several biological activities:

  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from damage caused by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. For instance, related compounds have been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocyte cultures exposed to Aβ .
  • Anti-inflammatory Activity : The compound may modulate inflammatory responses by inhibiting the activation of Toll-like receptors (TLRs) in glial cells. This inhibition can lead to decreased levels of inflammatory mediators, thereby potentially alleviating neuroinflammation associated with neurodegenerative diseases .
  • Cytotoxicity Reduction : Studies suggest that the compound can reduce cytotoxicity induced by Aβ in astrocytes by modulating cell death pathways. While it showed a moderate reduction in astrocyte death (approximately 20% compared to controls), further optimization could enhance its efficacy .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against Aβ-induced cytotoxicity:

  • Cytokine Production : Treatment with the compound resulted in decreased TNF-α levels in astrocytes treated with Aβ, although not statistically significant compared to controls .
  • Cell Viability : The compound improved cell viability in astrocyte cultures exposed to toxic concentrations of Aβ.

Case Studies

Several case studies have explored the effects of similar compounds on neurodegenerative conditions:

  • Alzheimer's Disease Models : In models mimicking Alzheimer’s pathology, compounds structurally related to this compound showed promise in reducing Aβ aggregation and improving cognitive function metrics .
  • Inflammation Models : Inflammatory models using lipopolysaccharide (LPS)-induced microglial activation have shown that related compounds can significantly reduce pro-inflammatory cytokine release, indicating a potential therapeutic role for managing neuroinflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionModerate reduction in astrocyte death
Anti-inflammatoryDecreased TNF-α levels
Cytotoxicity ReductionImproved cell viability

Properties

IUPAC Name

tert-butyl N-[3-[[2-(oxolan-3-yloxy)pyridine-4-carbonyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)21-8-4-7-20-16(22)13-5-9-19-15(11-13)25-14-6-10-24-12-14/h5,9,11,14H,4,6-8,10,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSFXXCFSSJCNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=NC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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